molecular formula C12H15N5O3S2 B2686848 N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034398-81-5

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2686848
CAS No.: 2034398-81-5
M. Wt: 341.4
InChI Key: LNLDQTZGDZZJNT-UHFFFAOYSA-N
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Description

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H15N5O3S2 and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has illustrated the potential of derivatives of the given chemical structure in antitumor activities. A study conducted by Alqasoumi et al. (2009) demonstrated that certain derivatives exhibited more effective antitumor activity than the reference drug doxorubicin, suggesting the compound's significant therapeutic potential in cancer treatment Alqasoumi, M. M. Ghorab, Z. Ismail, S. M. Abdel-Gawad, M. El-Gaby, H. M. Aly, 2009. Another study highlighted the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing that fused pyrimidine acetonitrile derivatives exerted high inhibitory effects on different cell lines, comparable to doxorubicin Albratty, K. El-Sharkawy, Shamsher Alam, 2017.

Antimicrobial and Antioxidant Properties

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities. This highlights the compound's potential use in developing new antimicrobial agents Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014. Furthermore, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, suggesting the chemical's utility in developing antioxidant agents Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019.

Insecticidal Effects

Fadda et al. (2017) explored the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study provides insight into the compound's potential application in agricultural pest control Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017.

Mechanism of Action

Target of Action

The primary target of N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide Similar compounds have been found to target the hepatitis b virus (hbv) core protein .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds act as core protein allosteric modulators (cpams) for hbv, effectively inhibiting a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

The specific biochemical pathways affected by This compound As a potential cpam, it may influence the life cycle of hbv, which includes the regulation of nucleocapsid assembly and disassembly .

Pharmacokinetics

The ADME properties of This compound A lead compound from a similar series demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Properties

IUPAC Name

N-[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-8(18)15-12-13-7-11(21-12)22(19,20)16-9-3-5-17-10(6-9)2-4-14-17/h2,4,7,9,16H,3,5-6H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDQTZGDZZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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